S-ethyl 2-methylsulfanylethanethioate

Description

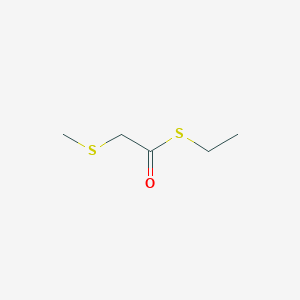

S-Ethyl 2-methylsulfanylethanethioate is a thioester compound characterized by an S-ethyl group bonded to a thioacetate backbone, where the acetyl moiety is substituted with a methylsulfanyl (-SCH₃) group at the β-position. Its molecular formula is C₅H₁₀S₂O, with a molecular weight of 150.26 g/mol.

Properties

CAS No. |

119152-81-7 |

|---|---|

Molecular Formula |

C5H10OS2 |

Molecular Weight |

150.3 g/mol |

IUPAC Name |

S-ethyl 2-methylsulfanylethanethioate |

InChI |

InChI=1S/C5H10OS2/c1-3-8-5(6)4-7-2/h3-4H2,1-2H3 |

InChI Key |

SQROSXWNNSGURE-UHFFFAOYSA-N |

SMILES |

CCSC(=O)CSC |

Canonical SMILES |

CCSC(=O)CSC |

Other CAS No. |

119152-81-7 |

Synonyms |

1-ethylsulfanyl-2-methylsulfanyl-ethanone |

Origin of Product |

United States |

Preparation Methods

The synthesis of ethanethioic acid, (methylthio)-, S-ethyl ester can be achieved through various synthetic routes. One common method involves the reaction of ethanethioic acid with ethyl alcohol in the presence of a catalyst . The reaction conditions typically include heating the reactants under reflux to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

Ethanethioic acid, (methylthio)-, S-ethyl ester undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethanethioic acid, (methylthio)-, S-ethyl ester has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of flavors and fragrances due to its characteristic odor.

Mechanism of Action

The mechanism of action of ethanethioic acid, (methylthio)-, S-ethyl ester involves its interaction with various molecular targets and pathways. The thioester group can undergo hydrolysis to release ethanethioic acid and ethyl alcohol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to modify proteins and enzymes by forming covalent bonds with thiol groups .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to the thioester class, which shares reactivity patterns with esters but exhibits enhanced nucleophilic substitution due to sulfur’s polarizability. Key structural analogs include:

(a) S-Ethyl Trifluorothioacetate (C₄H₅F₃OS)

- Molecular Weight : 158.14 g/mol .

- Key Feature : Trifluoromethyl (-CF₃) substitution at the carbonyl position.

- Impact : The electron-withdrawing -CF₃ group increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitutions compared to the methylsulfanyl group in S-ethyl 2-methylsulfanylethanethioate .

(b) S-Ethyl Dipropylthiocarbamate (EPTC, C₉H₁₉NOS)

- Molecular Weight : 189.32 g/mol .

- Key Feature : Thiocarbamate structure (N-C(=S)-O) instead of a thioester (S-C(=O)-S).

- Impact : EPTC is a herbicide, whereas thioesters like this compound are more commonly used in synthetic organic chemistry or as flavoring agents .

Physicochemical Properties

Notes:

- The methylsulfanyl group in this compound may confer higher lipophilicity compared to trifluorothioacetate, influencing its application in lipid-soluble systems.

- EPTC’s thiocarbamate group enhances stability against hydrolysis relative to thioesters .

Key Differences :

- Reactivity : Thioesters (e.g., this compound) are more reactive in acyl transfer reactions than thiocarbamates.

- Toxicity: Phosphonothiolates (e.g., compounds in –10) exhibit higher neurotoxicity due to phosphorus-sulfur bonds, unlike purely organic thioesters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.